
3-Phenethyl-piperidine hydrochloride
説明
3-Phenethyl-piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is used as a reactant for N-arylation of heterocyclic diamines and for synthesis of substituted quinolones with reduced phototoxic risk .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
A new and efficient HPLC method for quantitative determination of piperidine and piperidine hydrochloride in artane was developed . The pre-column derivatization is rapid, simple and a highly stable derivatized product with an adequate separation from by-products peaks was obtained .Physical And Chemical Properties Analysis
This compound is a light yellow solid . It is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .科学的研究の応用
Elucidation of Bioactive Conformation
The study by Le Bourdonnec et al. (2006) explored the bioactive conformation of N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which are known as mu-opioid receptor antagonists. By restricting the rotational degrees of freedom of the N-substituent, the research contributed to understanding the molecular determinants for mu receptor recognition and the structural features affecting ligand binding. These insights are vital for the development of mu-opioid antagonists with specific conformational properties (Le Bourdonnec et al., 2006).
Structural Characterization and Bioactivity
Crystal Structure and Bioactivity Analysis
Wang et al. (2009) synthesized and characterized a novel compound, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, highlighting its potential anti-leukemia bioactivity. The study detailed the crystal structure and demonstrated the compound's effectiveness in cellular growth inhibition, specifically targeting K562 cells (Wang et al., 2009).
Synthesis and Bioactivity of Derivatives
Synthesis and Anti-leukemia Activity
Yang et al. (2009) synthesized compounds based on the 1-phenethyl-4-hydroxy piperidinium hydrochloride motif, demonstrating their potential anti-leukemia bioactivity. The study provided a comprehensive analysis of the synthesized compounds and highlighted their inhibitory effects on the growth of K562 cells, indicating their potential in anti-leukemia applications (Yang et al., 2009).
Fluorescent Sensing Applications
Hydrazide-based Fluorescent Sensors
Wang et al. (2014) developed water-soluble hydrazide-based fluorescent probes capable of selectively recognizing Cu2+ and Hg2+ in aqueous solutions. The study highlighted the probes' high sensitivity and the potential for naked-eye detection, making them valuable in various sensing applications (Wang et al., 2014).
作用機序
Target of Action
It is known that piperidine derivatives, which include 3-phenethyl-piperidine hydrochloride, often interact with various receptors in the body .
Mode of Action
It’s known that piperidine derivatives can have various effects depending on their structure and the receptors they interact with . For instance, Meperidine, a synthetic opiate agonist belonging to the phenylpiperidine class, acts primarily as a kappa-opiate receptor agonist and also has local anesthetic effects .
Biochemical Pathways
It’s known that piperidine derivatives can affect various biochemical pathways depending on their structure and the receptors they interact with . For example, some piperidine derivatives have been shown to have antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability enhancing abilities .
Pharmacokinetics
It’s known that the metabolism of some piperidine derivatives can involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
It’s known that piperidine derivatives can have various effects depending on their structure and the receptors they interact with .
Action Environment
It’s known that various factors, including temperature, ph, and the presence of other substances, can influence the action of chemical compounds .
Safety and Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化学分析
Biochemical Properties
3-Phenethyl-piperidine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical balance. Additionally, this compound has been shown to bind to certain receptors in the central nervous system, influencing neurotransmitter release and signal transduction .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, the compound has been found to modulate cell signaling pathways, particularly those involving neurotransmitters such as dopamine and serotonin. This modulation can lead to changes in gene expression and alterations in cellular metabolism. In other cell types, this compound may influence cell proliferation and apoptosis, thereby affecting tissue homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific receptors or enzymes, leading to changes in their activity. For instance, the compound can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters in the synaptic cleft, enhancing signal transmission. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and reduce anxiety-like behaviors in rodents . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s interaction with multiple biochemical pathways, leading to cellular dysfunction and damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes N-dealkylation and hydroxylation, resulting in the formation of various metabolites . These metabolic transformations can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, it can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . In the cytoplasm, this compound can modulate enzyme activity and metabolic processes. In the nucleus, it can influence gene expression by binding to transcription factors and other regulatory proteins . The localization of the compound is directed by specific targeting signals and post-translational modifications that guide it to its site of action .
特性
IUPAC Name |
3-(2-phenylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPMMGSGUHIYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627317 | |
| Record name | 3-(2-Phenylethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745817-12-3 | |
| Record name | 3-(2-Phenylethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


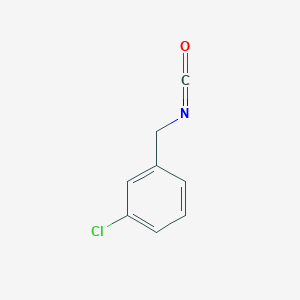
![2-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetic acid](/img/structure/B1371231.png)
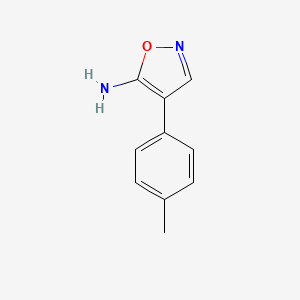

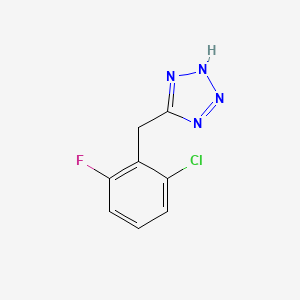
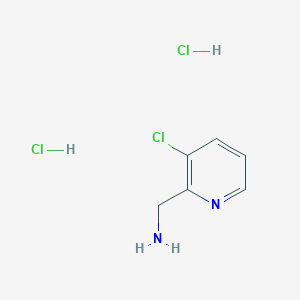

![Methyl 4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1371243.png)


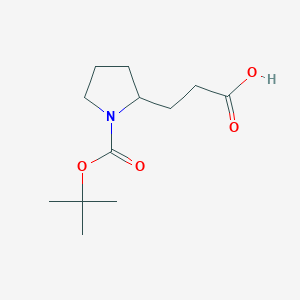

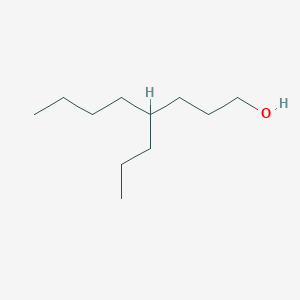
![3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1371255.png)
